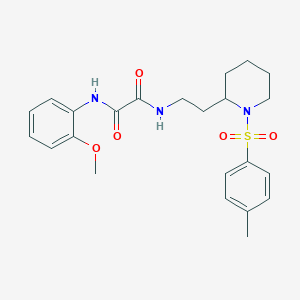

N1-(2-methoxyphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Description

N1-(2-Methoxyphenyl)-N2-(2-(1-Tosylpiperidin-2-yl)ethyl)oxalamide is an oxalamide derivative characterized by a 2-methoxyphenyl group at the N1 position and a 2-(1-tosylpiperidin-2-yl)ethyl moiety at the N2 position. This article compares the target compound with key analogs, emphasizing structural variations, functional applications, and toxicological profiles.

Properties

IUPAC Name |

N'-(2-methoxyphenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5S/c1-17-10-12-19(13-11-17)32(29,30)26-16-6-5-7-18(26)14-15-24-22(27)23(28)25-20-8-3-4-9-21(20)31-2/h3-4,8-13,18H,5-7,14-16H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXWORFPSBIKRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Preparation of 2-methoxyphenylamine: This can be synthesized from 2-methoxyaniline through a series of reactions including nitration, reduction, and diazotization.

Synthesis of 1-tosylpiperidine: This involves the tosylation of piperidine using tosyl chloride in the presence of a base such as pyridine.

Formation of the oxalamide linkage: The final step involves the coupling of 2-methoxyphenylamine and 1-tosylpiperidine with oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated synthesis equipment are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The oxalamide linkage can be reduced to form corresponding amines.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxalamide linkage produces primary amines.

Scientific Research Applications

N1-(2-methoxyphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antidepressant molecule due to its ability to interact with neurotransmitter systems.

Biological Research: It is used in studies related to its effects on cellular pathways and molecular targets.

Industrial Applications: Its unique chemical properties make it useful in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N1-(2-methoxyphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine by binding to their respective receptors or inhibiting their reuptake . This modulation can lead to antidepressant effects by enhancing the levels of these neurotransmitters in the synaptic cleft.

Comparison with Similar Compounds

Structural Features and Modifications

The biological and functional properties of oxalamides are highly dependent on substituents at the N1 and N2 positions. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison of Selected Oxalamides

Key Observations :

- Aromatic Substitutions :

- S336 and S5456 feature dimethoxybenzyl groups at N1, which enhance their binding to umami taste receptors (hTAS1R1/hTAS1R3) . In contrast, the target compound’s simpler 2-methoxyphenyl group may reduce receptor affinity but improve metabolic stability.

- The tosylpiperidinyl group in the target compound introduces a sulfonamide moiety, which is absent in other analogs. This group may influence solubility, membrane permeability, and enzyme interactions.

- Heterocyclic vs. Aliphatic Chains :

Flavoring Agents

- S336: A commercially successful umami flavoring agent with regulatory approval (FEMA 4233). It reduces monosodium glutamate (MSG) use in sauces, snacks, and frozen foods . Its pyridinyl group and dimethoxybenzyl substituent are critical for receptor activation .

- Target Compound: No direct evidence supports flavoring applications.

Enzyme Modulation and Drug Discovery

- S5456 : Inhibits CYP3A4 by 51% at 10 µM in preliminary assays, though later studies showed <50% inhibition . This highlights the variability in bioactivity across assay conditions.

- Compound 17 : Synthesized as part of antimicrobial research, demonstrating the versatility of methoxy-substituted oxalamides .

Biological Activity

N1-(2-methoxyphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a complex organic compound that has attracted attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Structure and Synthesis

The compound features a methoxyphenyl group, a tosylpiperidinyl moiety, and an oxalamide linkage. The synthesis typically involves multiple steps:

- Formation of Tosylpiperidine Intermediate : Reaction of piperidine with tosyl chloride under basic conditions.

- Coupling with Methoxyphenyl Group : Use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

- Oxalamide Formation : Reaction with oxalyl chloride to introduce the oxalamide linkage.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking catalytic activity.

- Receptor Binding : Interaction with cell surface receptors can modulate signal transduction pathways, influencing cellular responses.

Enzyme Inhibition

Research has indicated that this compound exhibits significant enzyme inhibition properties. For instance, studies have shown its effectiveness against certain kinases and proteases, which are crucial in various cellular processes.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro tests demonstrated inhibitory effects against several bacterial strains, indicating potential applications in treating infections.

Anticancer Potential

Recent investigations have explored the compound's anticancer activity. Cell line assays revealed that it can induce apoptosis in cancer cells through mitochondrial pathways, suggesting its role as a potential chemotherapeutic agent.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(2-methoxyphenyl)-N2-(pyrrolidin-2-yl)methyl)oxalamide | Lacks tosyl group | Different enzyme inhibition profile |

| N1-(2-methoxyphenyl)-N2-(acetaminophen)oxalamide | Acetamide linkage instead of oxalamide | Altered reactivity and lower potency |

Case Study 1: Enzyme Inhibition Assay

In a study examining the inhibition of a specific kinase, this compound was found to reduce enzyme activity by over 70% at micromolar concentrations. This suggests strong potential for therapeutic applications in diseases where kinase activity is dysregulated.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays conducted against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting its potential as an alternative treatment option.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.